molecular formula C8H18O5 B14735465 3,5,7,9,11-Pentaoxa-tridecane CAS No. 5729-59-9

3,5,7,9,11-Pentaoxa-tridecane

Cat. No.: B14735465
CAS No.: 5729-59-9
M. Wt: 194.23 g/mol
InChI Key: JKBYKDXRRQROLD-UHFFFAOYSA-N
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Description

Contextualization within the Polyether Class and Linear Oligoether Chemistry

Polyethers are a diverse class of polymers characterized by ether linkages (–O–) in their main chain. chem960.combritannica.com They can be either chain-like (linear) or form complex network-like structures. chem960.com 3,5,7,9,11-Pentaoxa-tridecane represents a simple, non-branched member of the linear oligoether sub-category. Oligoethers are short-chain polymers, and their study provides fundamental insights into the behavior of their high-molecular-weight polymer counterparts. The defining feature of linear oligoethers like this compound is the repeating ether motif, which imparts significant flexibility to the molecular chain and establishes a distinct polarity distribution. acs.org

The chemistry of linear oligoethers is closely related to that of well-known compounds like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), which are widely used in pharmaceuticals, cosmetics, and industrial applications. youtube.com Research into oligoethers often focuses on how properties like ionic conductivity, hydrophilicity, and biocompatibility are influenced by the length of the ether chain and the nature of the end-groups. acs.org For instance, oligo(ethylene glycol) side chains are frequently incorporated into conjugated polymers to enhance their processability and performance in optoelectronic devices. chem960.com The specific and regular placement of oxygen atoms in this compound makes it an ideal model compound for studying the fundamental molecular interactions and conformational dynamics inherent to the broader class of polyethers. mdpi.com

Historical Trajectories and Evolution of Synthetic Polyether Chemistry

The history of synthetic polymers dates back to the 19th century with the modification of natural polymers. resolvemass.ca The first fully synthetic polymer, Bakelite, was developed in 1907 by Leo Baekeland. resolvemass.ca A crucial theoretical leap occurred in the 1920s when Hermann Staudinger proposed that polymers were long chains of repeating monomer units held together by covalent bonds, a concept that laid the groundwork for modern polymer science. britannica.com

The synthesis of polyethers specifically gained momentum with the discovery and industrial production of epoxides. Ethylene (B1197577) oxide, the simplest epoxide, became a key monomer for producing polyethylene glycols (PEGs). chem960.com The polymerization of epoxides, typically through a ring-opening mechanism, became the primary method for synthesizing polyethers. lookchem.com A significant milestone in polyether chemistry was the synthesis of polyepichlorohydrin in the 1950s by Edwin J. Vandenberg. msu.edu This work led to the development of high-molecular-weight polyether elastomers and advanced the understanding of epoxide polymerization catalysis. msu.edu The development of catalysts, such as alkali metal hydroxides for low-molecular-weight PEGs and organometallic compounds for high-molecular-weight polyethylene oxide (PEO), was critical to controlling the polymerization process and the properties of the resulting polyethers. wikipedia.org This evolution from early discoveries to controlled synthesis methods has established polyethers as a versatile and commercially important class of polymers. chem960.comyoutube.com

Theoretical Significance of this compound Molecular Architecture

The molecular architecture of this compound, while seemingly simple, holds considerable theoretical significance for understanding polymer physics and chemistry. Its well-defined, repeating sequence of ether linkages provides a model system for investigating the conformational properties of flexible polymer chains. mdpi.com

The key aspects of its theoretical importance include:

Conformational Flexibility: The C-O-C ether linkage has a lower rotational energy barrier compared to a C-C bond, granting the chain significant flexibility. Molecular dynamics simulations on linear polymers are used to study the complex movements and relaxation dynamics of these chains, with the Rouse model often describing the behavior of short, unentangled chains like this compound. uc.edubiu.ac.ilacs.org

Solvation and Interfacial Behavior: The regular spacing of polar ether groups influences how the molecule interacts with solvents and surfaces. The oxygen atoms can act as hydrogen bond acceptors, affecting solubility and self-assembly. chem960.com Theoretical studies on oligo(ethylene glycol) monolayers, for example, have provided detailed insights into their structural characteristics and interaction with water molecules, which are relevant for understanding the behavior of this compound at interfaces. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5729-59-9
Molecular Formula C₈H₁₈O₅
Molecular Weight 194.23 g/mol
Exact Mass 194.11544
Monoisotopic Mass 194.11542367 g/mol
Topological Polar Surface Area 46.2 Ų
Heavy Atom Count 13
Complexity 78.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 10
InChIKey JKBYKDXRRQROLD-UHFFFAOYSA-N

Data sourced from chem960.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₈H₁₈O₅
Bakelite (C₆H₆O·CH₂O)n
Ethylene Glycol C₂H₆O₂
Ethylene Oxide C₂H₄O
Polyepichlorohydrin (C₃H₅ClO)n
Polyethylene Glycol (PEG) C₂ₙH₄ₙ₊₂Oₙ₊₁

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5729-59-9

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

IUPAC Name

ethoxymethoxymethoxymethoxymethoxyethane

InChI

InChI=1S/C8H18O5/c1-3-9-5-11-7-13-8-12-6-10-4-2/h3-8H2,1-2H3

InChI Key

JKBYKDXRRQROLD-UHFFFAOYSA-N

Canonical SMILES

CCOCOCOCOCOCC

Origin of Product

United States

Synthetic Methodologies for 3,5,7,9,11 Pentaoxa Tridecane and Its Advanced Analogues

Established Synthetic Pathways for Linear Oligoethers

The creation of linear oligoethers like 3,5,7,9,11-pentaoxatridecane relies on foundational reactions that have been refined over many years for the synthesis of polymers such as polyethylene (B3416737) glycol (PEG) and other polyethers. wikipedia.orgsigmaaldrich.com These methods can be broadly categorized into polymerization strategies and stepwise catalytic approaches.

Epoxide Polymerization and Oligomerization Strategies for Polyether Synthesis

The ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide, is a cornerstone of industrial polyether production. wikipedia.org This process can be initiated by various species and can proceed through either an anionic or cationic mechanism. wikipedia.org For the synthesis of well-defined, low-molecular-weight oligoethers, the anionic mechanism is often preferred as it can provide better control over the polymer chain length and result in a narrower molecular weight distribution, a property known as low polydispersity. wikipedia.org

The polymerization is typically initiated by an alcohol in the presence of a basic catalyst. wikipedia.org For instance, the synthesis of a methoxy-terminated oligoether would utilize methanol (B129727) as the initiator. The reaction proceeds by the nucleophilic attack of the initiator on the epoxide ring, leading to its opening and the formation of a new alkoxide, which can then react with subsequent epoxide monomers. The chain length of the resulting oligoether is dependent on the ratio of the monomer to the initiator. wikipedia.org

While powerful for producing a range of polyethers, achieving a precise, single-length oligomer like 3,5,7,9,11-pentaoxatridecane through this method can be challenging and often results in a mixture of oligomers with varying chain lengths.

Catalytic Approaches in Precision Oligoether Construction

For the precise synthesis of a defined-length oligoether, stepwise methods are generally more suitable. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a premier and versatile method for forming both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.org

To construct 3,5,7,9,11-pentaoxatridecane, a stepwise application of the Williamson ether synthesis would be a logical approach. This would involve the sequential coupling of smaller, protected building blocks. For example, one could start with a molecule like 2-(2-ethoxyethoxy)ethanol and react its corresponding alkoxide with a suitable halomethyl ether derivative. The reaction's success hinges on the use of primary alkyl halides to favor the SN2 pathway over elimination reactions. byjus.com

The general conditions for a Williamson ether synthesis involve the formation of an alkoxide from an alcohol using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of the alkyl halide. byjus.commasterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. byjus.com

Development of Novel and Emerging Synthetic Routes to 3,5,7,9,11-Pentaoxa-tridecane

While classical methods provide a reliable foundation, modern synthetic chemistry continually seeks to improve efficiency and control. For a molecule like 3,5,7,9,11-pentaoxatridecane, solid-phase synthesis presents an attractive emerging route. This technique, which has been successfully applied to the stepwise synthesis of polyethylene glycols, involves anchoring the growing oligoether chain to a solid support, such as a Wang resin. nih.gov

A typical solid-phase synthesis cycle for an oligoether would involve:

Deprotonation: Treatment of the terminal hydroxyl group of the resin-bound oligoether with a base to form an alkoxide.

Coupling: Introduction of a monomer unit that has a good leaving group (like a tosylate) at one end and a protected hydroxyl group (often with a dimethoxytrityl group) at the other. This step is essentially a Williamson ether synthesis on the solid support. nih.gov

Detritylation: Removal of the protecting group to reveal a new terminal hydroxyl group, ready for the next cycle.

This cyclic process allows for the controlled, stepwise addition of monomer units, leading to a highly pure, monodisperse oligoether. The final product is then cleaved from the resin. nih.gov This method minimizes the need for purification after each step and offers a high degree of control over the final structure.

Regioselective and Stereoselective Synthesis Considerations in Ether Linkage Formation

For an achiral molecule like 3,5,7,9,11-pentaoxatridecane, stereoselectivity is not a concern in the formation of the ether linkages. However, regioselectivity is a critical consideration, especially when using unsymmetrical starting materials in a Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, where the nucleophilic alkoxide attacks the less sterically hindered carbon atom bearing the leaving group. wikipedia.orgbyjus.com Therefore, to ensure the desired connectivity, the synthetic design must involve primary halides or tosylates as the electrophiles. Using secondary or tertiary halides would likely lead to elimination byproducts. byjus.com

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of 3,5,7,9,11-pentaoxatridecane allows for the introduction of specific functionalities, which can tailor the molecule's properties for various applications.

Synthesis of Functionalized this compound Analogues

The synthesis of functionalized analogues can be achieved by incorporating functionalized building blocks during the stepwise synthesis or by modifying the terminal ends of the pre-formed oligoether chain. For example, a terminal hydroxyl group on 3,5,7,9,11-pentaoxatridecane (if synthesized with a free hydroxyl at one end) can be converted into a variety of other functional groups using standard organic transformations.

Alternatively, a functional group can be carried through the synthesis. For instance, starting with a protected amino alcohol, one could construct an amino-terminated analogue of 3,5,7,9,11-pentaoxatridecane. The Williamson ether synthesis is generally compatible with a wide range of functional groups, provided they are suitably protected during the reaction sequence.

The synthesis of more complex derivatives, such as those based on a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) backbone, involves the polymerization of methacrylate (B99206) monomers that have oligoether side chains. rsc.orgsigmaaldrich.com While structurally different from the linear 3,5,7,9,11-pentaoxatridecane, the principles of controlling the oligoether chain length and functionality are conceptually similar.

Data Table of Related Oligoethers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Di(ethylene glycol) diethyl etherC8H18O3162.23188
Tri(ethylene glycol) dimethyl etherC8H18O4178.23216
Tetra(ethylene glycol) dimethyl etherC10H22O5222.28275
3,5,7,9,11-Pentaoxatridecane C8H18O5 194.23 N/A

Synthetic Access to Branched and Cyclic Pentaoxa-tridecane Scaffolds

The creation of branched and cyclic analogues of 3,5,7,9,11-pentaoxatridecane necessitates distinct synthetic approaches. Branched structures are typically achieved through the use of multifunctional initiators or branching agents in polymerization reactions. In contrast, cyclic scaffolds are often formed via intramolecular cyclization reactions of linear precursors.

Branched Scaffolds:

The synthesis of branched polyethers and polyacetals, which are structurally related to 3,5,7,9,11-pentaoxatridecane, often employs the use of a central core molecule from which polymer chains can propagate. Anionic polymerization is a common technique, where a multifunctional initiator is used to start the growth of several polymer arms simultaneously. For instance, a commercially available compound like trimethylolpropane (B17298) allyl ether can serve as a trifunctional initiator for the anionic polymerization of monomers like ethylene oxide, leading to a branched poly(ethylene glycol) structure. A similar strategy can be envisioned for the synthesis of branched pentaoxatridecane analogues by using a suitable multifunctional initiator in the anionic polymerization of formaldehyde (B43269) or its cyclic trimer, 1,3,5-trioxane.

Another approach to branched structures is the reductive dimerization of azide-functionalized oligoethylene glycols. This method allows for the one-step synthesis of aza-linked monodisperse oligoethylene glycols (M-OEGs) with a branched structure. While this specific reaction introduces a nitrogen atom at the branch point, the principle of using functionalized oligomers to create branched architectures is applicable to the synthesis of advanced pentaoxatridecane analogues.

Cyclic Scaffolds:

Ring-closing metathesis (RCM) stands out as a powerful and widely used method for the synthesis of unsaturated cyclic compounds, including cyclic ethers. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically containing ruthenium. organic-chemistry.org To synthesize a cyclic analogue of 3,5,7,9,11-pentaoxatridecane, a linear precursor with terminal alkene functionalities would be required. For example, a diallyl ether derivative of a suitable oligo-oxymethylene chain could undergo RCM to form a macrocyclic ether. The efficiency and stereoselectivity of the cyclization can be influenced by the choice of catalyst and reaction conditions. Modern Grubbs-type catalysts are known for their high tolerance to various functional groups, making RCM a versatile tool for complex molecule synthesis. organic-chemistry.org

Cationic ring-opening polymerization (CROP) of cyclic acetals, such as 1,3-dioxolane, is another relevant method that can lead to the formation of cyclic structures. During the polymerization process, intramolecular "backbiting" reactions can occur, where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers alongside the linear polymer. While often considered a side reaction, the controlled formation of these cyclic species can be a viable route to cyclic polyoxymethylene structures.

The following table summarizes representative synthetic methodologies that can be applied to the synthesis of branched and cyclic analogues of 3,5,7,9,11-pentaoxatridecane, based on structurally similar compounds found in the literature.

Target Scaffold Synthetic Methodology Starting Materials (Analogous System) Catalyst/Reagent Product (Analogous System) Yield (%)
Branched Anionic PolymerizationTrimethylolpropane allyl ether, Ethylene OxideAnionic initiatorAllyl-terminated branched PEGQuantitative
Branched Reductive DimerizationOctaethylene glycol monoazidePd/C, H₂Aza-linked branched M-OEG95
Cyclic Ring-Closing Metathesis (RCM)Diene-terminated ethersGrubbs catalystUnsaturated macrocyclic etherVariable
Cyclic Cationic Ring-Opening Polymerization (CROP)1,3-DioxolaneAcid catalystCyclic poly(1,3-dioxolane) oligomersVariable

Advanced Spectroscopic and Structural Elucidation of 3,5,7,9,11 Pentaoxa Tridecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Structural Integrity

NMR spectroscopy is an indispensable tool for examining the structure and dynamics of molecules in solution. nih.gov For an oligoether like 3,5,7,9,11-Pentaoxa-tridecane, NMR can confirm the sequence of ether linkages, provide insight into the molecule's three-dimensional shape, and assess its structural purity.

High-resolution, one-dimensional ¹H and ¹³C NMR are the initial steps in the structural elucidation of this compound. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment of each nucleus.

In the ¹H NMR spectrum, protons adjacent to the ether oxygens are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.org The terminal methyl (CH₃) protons would be expected at a higher field, around 0.9 ppm, while the methylene (B1212753) (CH₂) groups further from the oxygen atoms would resonate at intermediate shifts.

In the ¹³C NMR spectrum, the carbons bonded to oxygen (C-O) are characteristically found in the 50-80 ppm region. libretexts.org The different carbon environments within the this compound backbone would likely result in a series of closely spaced but distinct signals, allowing for the verification of the repeating ether units.

Below is a table of predicted NMR chemical shifts for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C13 (CH₃)~0.9~14
C2, C12 (CH₂)~1.6~23
C4, C10 (OCH₂)~3.6~70
C6, C8 (OCH₂)~3.7~72

Note: These are estimated values. Actual chemical shifts can vary based on solvent and temperature.

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. iupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent methylene groups, confirming the carbon backbone's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. aalto.fi HSQC is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. iupac.org For instance, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~70 ppm, confirming the C4/C10-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connections between the ether units. For example, the protons on C4 would show a correlation to the carbon at C6, bridging the oxygen atom at position 5 and confirming the ether linkage.

Together, these 2D NMR methods provide a comprehensive and detailed map of the molecular structure, ensuring the correct sequence and connectivity of this compound. iupac.org

Mass Spectrometry (MS) Techniques for Molecular Weight Distribution and End-Group Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and structural integrity of oligomers and polymers. uvic.ca For polyethers, specific MS approaches are employed to handle their unique chemical properties.

Soft ionization techniques are critical for analyzing large molecules like oligoethers because they minimize fragmentation, allowing for the detection of the intact molecular ion. nih.gov

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. frontiersin.org This method is particularly effective for determining the molecular weight distribution of synthetic polymers. nih.govfrontiersin.org For this compound, MALDI-TOF would produce a spectrum dominated by the singly charged molecular ion, often as an adduct with a sodium ([M+Na]⁺) or potassium ([M+K]⁺) ion, which are common cationizing agents for polyethers. frontiersin.org

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is another soft ionization technique where a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. nih.gov It is well-suited for analyzing polar molecules like polyethers from solution. ESI-MS can produce multiply charged ions, which can be advantageous for analyzing very large molecules on instruments with a limited mass-to-charge (m/z) range.

The expected m/z values for the primary molecular ions of this compound (Molecular Weight: 238.31 g/mol ) are presented below.

Ion SpeciesPredicted m/z
[M+H]⁺239.32
[M+Na]⁺261.30
[M+K]⁺277.27

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the [M+Na]⁺ ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). nih.govnih.gov

The resulting fragment ions provide information about the sequence of the oligomer. For polyethers, fragmentation typically occurs at the C-O ether bonds. By analyzing the mass differences between the fragment ions, one can reconstruct the sequence of monomer units, confirming the structure of this compound and identifying the end-groups. This sequential analysis is crucial for distinguishing between isomers and verifying the intended chemical structure. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. polyu.edu.hk In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. polyu.edu.hkpolyu.edu.hk This allows for the differentiation of isomers—molecules with the same mass but different three-dimensional structures. polyu.edu.hkumons.ac.be

For this compound, IM-MS could be used to:

Separate it from structural isomers: Other compounds with the same chemical formula (C₁₂H₂₆O₅) but a different arrangement of atoms would have different shapes and therefore different drift times in the ion mobility cell.

Analyze conformational states: Even a single, pure compound can exist in different folded or extended conformations in the gas phase. IM-MS can sometimes separate these different conformers, providing insight into the molecule's flexibility and preferred shapes.

The combination of ion mobility separation with mass spectrometry provides a powerful tool for detailed structural characterization, especially in complex mixtures or when subtle structural differences need to be resolved. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interaction Assessment

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the functional group analysis of this compound and for probing intermolecular interactions. The core structure of this molecule is characterized by repeating oxymethylene units (-O-CH₂-), which give rise to distinct vibrational modes.

In the context of related polyoxymethylene (POM) polymers, FTIR spectroscopy has been employed to identify characteristic absorption bands. Although specific spectra for this compound are not widely published, the analysis of POM provides a strong basis for interpretation. For instance, a notable peak around 1736 cm⁻¹ in FTIR spectra is indicative of carbonyl groups, which can arise from thermo-oxidative degradation of the polyether chain. nih.gov The fundamental vibrations of the polyoxymethylene chain are typically observed in the fingerprint region of the infrared spectrum.

Raman spectroscopy offers complementary information and is particularly useful for studying the hydrolysis of formaldehyde (B43269) oligomers in aqueous solutions. researchgate.netresearchgate.net Real-time Raman analysis allows for the monitoring of the dynamic equilibrium between oligomers and formaldehyde monomers. researchgate.net Key Raman bands for formaldehyde oligomers include the symmetric (νs) and anti-symmetric (νas) stretching vibrations of the O-C-O linkages. researchgate.neticdd.com By observing shifts and intensity changes in these bands under varying conditions such as pH, temperature, and concentration, the stability and reactivity of the oligomeric chain can be assessed. researchgate.net

The following table summarizes characteristic vibrational modes observed in formaldehyde-based compounds, which are instructive for the analysis of this compound.

Vibrational ModeApproximate Wavenumber (cm⁻¹)TechniqueSignificance
C-H Stretching2923 - 2995RamanCharacteristic of methylene groups. icdd.com
Carbonyl (C=O) Stretching~1736FTIRIndicates presence of terminal aldehyde groups or degradation products. nih.gov
O-C-O Symmetric Stretching (νs)VariesRamanMonitors oligomer concentration and hydrolysis. researchgate.neticdd.com
O-C-O Anti-symmetric Stretching (νas)VariesRamanComplements the symmetric stretching for structural analysis. researchgate.neticdd.com
Methylene Bending~1470FTIROften used as a reference peak due to its stability under non-extreme conditions. nih.gov

X-ray Diffraction and X-ray Scattering Studies for Crystalline and Amorphous States

X-ray diffraction (XRD) and X-ray scattering are indispensable techniques for investigating the solid-state structure of materials like this compound, distinguishing between crystalline and amorphous phases. While this specific oligomer may exist as a liquid or a low-melting solid, the principles of XRD as applied to its polymeric counterpart, polyoxymethylene (POM), are highly relevant.

Polymers, including polyethers, can exhibit a range of structures from highly crystalline to completely amorphous. youtube.com Crystalline materials produce sharp diffraction peaks at specific angles, governed by Bragg's Law, which correspond to ordered, repeating atomic planes. uc.edu In contrast, amorphous materials lack long-range order and produce broad, diffuse scattering patterns, often referred to as amorphous halos. uc.edu

For semi-crystalline polymers like POM, the XRD pattern is a superposition of sharp crystalline peaks on a broad amorphous background. nih.gov The degree of crystallinity can be quantitatively determined by separating and integrating the areas of the crystalline and amorphous contributions to the diffraction pattern. nih.gov

The analysis of short-chain polyethers and other polymers by XRD can reveal key structural information:

Crystallinity: The relative amounts of ordered (crystalline) and disordered (amorphous) material. nih.gov

Polymorphism: The existence of different crystalline structures for the same compound.

Crystallite Size: The size of the crystalline domains can be estimated from the broadening of the diffraction peaks using the Scherrer equation. nih.gov

Interchain Spacing: The distance between polymer chains can be deduced from the position of the diffraction peaks. uc.edu

Pair distribution function (PDF) analysis, derived from XRPD data, can provide further insight into the local atomic arrangement, even in amorphous or poorly crystalline systems, helping to assess miscibility in polymer blends. elementlabsolutions.com

Structural FeatureX-ray Diffraction/Scattering Observation
Crystalline StateSharp, well-defined diffraction peaks.
Amorphous StateBroad, diffuse scattering halo.
Semi-Crystalline StateSuperposition of sharp peaks and a broad halo.
Small Crystallite SizeBroadening of diffraction peaks.

Advanced Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation and analysis of complex mixtures containing this compound and its related oligomers. Coupling these separation methods with sensitive spectroscopic detectors like mass spectrometry provides a powerful tool for identification and quantification.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a primary method for separating oligomers based on their size and polarity. For polar molecules like polyethers, ion-pair reversed-phase (IP-RP) chromatography is often employed. lcms.cz In this technique, an ion-pairing agent is added to the mobile phase to enhance the retention and separation of the charged or highly polar analytes on a non-polar stationary phase. nih.gov

When coupled with mass spectrometry (MS), LC provides a robust analytical platform for the analysis of formaldehyde oligomers and their derivatives. rsc.orgnih.gov LC-MS/MS, or tandem mass spectrometry, allows for the sensitive and specific quantification of target analytes, even in complex matrices. rsc.orgnih.gov This technique has been successfully used to measure formaldehyde-glutathione conjugates, demonstrating its utility in analyzing formaldehyde-related compounds. rsc.org The separation of oligonucleotides, which also possess a repeating backbone structure, is another area where LC-MS has proven invaluable for resolving complex mixtures of different chain lengths. chromatographyonline.comthermofisher.com

Gas chromatography-mass spectrometry is the method of choice for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility, GC-MS is crucial for identifying any lower molecular weight components, impurities, or degradation products in a sample. Pyrolysis-GC-MS, where the sample is heated to high temperatures to induce thermal decomposition, can be used to analyze the constituent monomers and fragmentation patterns of polyethers, providing information about the polymer's composition.

The fragmentation pattern in the mass spectrometer is characteristic of the molecule's structure. For polyethers, fragmentation often occurs at the C-O bonds, leading to a series of oxonium ions that can be used to deduce the original structure.

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of mixtures. In TLC, a solid stationary phase (commonly silica (B1680970) gel or alumina) is coated onto a plate, and a liquid mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases.

The polarity of the analyte plays a crucial role in its migration on the TLC plate; more polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances, resulting in a lower retention factor (Rf) value. Less polar compounds are carried further up the plate by the mobile phase. This technique can be used to quickly assess the complexity of a polyether mixture and to monitor the progress of a reaction or purification process. Visualization of the separated spots can be achieved using methods such as UV light (if the compounds are fluorescent or have a UV chromophore) or by staining with a reagent like iodine.

Chromatographic TechniquePrinciple of SeparationTypical AnalytesDetector
LC-MSPartitioning between a liquid mobile phase and a solid stationary phase, based on polarity and size.Oligomers, non-volatile compounds, polar molecules.Mass Spectrometer (MS)
GC-MSPartitioning between a gaseous mobile phase and a liquid or solid stationary phase, based on volatility and polarity.Volatile and semi-volatile compounds, thermal degradation products.Mass Spectrometer (MS)
TLCPartitioning between a liquid mobile phase and a solid stationary phase, based on polarity.Qualitative analysis of mixture components.UV light, chemical stains.

Microscopy Techniques for Microstructure and Morphology Characterization

Microscopy techniques provide visual information about the microstructure and morphology of materials at various length scales. While direct imaging of a small molecule like this compound is not typical, these methods are critical for understanding the structure of its polymeric and oligomeric assemblies.

For semi-crystalline polymers like POM, polarized light microscopy (PLM) can be used to observe larger-scale morphological features such as spherulites, which are radially grown crystalline structures. The size and perfection of these spherulites can significantly influence the material's mechanical properties.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) offer much higher magnification and resolution, allowing for the visualization of nanoscale features. SEM is particularly useful for examining surface topography and the dispersion of any additives or fillers within a polymer matrix. In studies of POM composites, SEM has been used to confirm the uniform dispersion of nanoparticles.

Atomic force microscopy (AFM) is another high-resolution scanning probe technique that can map the surface topography and also probe local mechanical properties. It can distinguish between crystalline and amorphous regions on the surface of a polymer based on differences in their stiffness.

These microscopy techniques are often used in conjunction with other analytical methods to build a comprehensive understanding of the structure-property relationships in polyether materials.

Computational and Theoretical Investigations of 3,5,7,9,11 Pentaoxa Tridecane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3,5,7,9,11-Pentaoxa-tridecane, these methods can elucidate its most stable three-dimensional shape, thermodynamic stability, and the nature of its chemical bonds.

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Conformation

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular structures without reliance on empirical parameters. nih.govmdpi.com DFT, in particular, offers a favorable balance of computational cost and accuracy for systems of this size. nih.gov A conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the ten single bonds that allow for conformational changes. chem960.com

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Bond TypeDihedral Angle DefinitionTypical ConformationsRelative Energy
C-O-C-ODefines the orientation of adjacent ether linkagesAnti (trans), GaucheGauche conformations are often preferred due to the "gauche effect" in polyoxymethylene.
O-C-O-CDescribes the geometry of the acetal (B89532) groupAnti (trans), GaucheRotation around these bonds determines the accessibility of the ether oxygens.
C-C-O-CRelates the terminal ethyl group to the main chainAnti (trans), GaucheStandard staggered conformations are expected to be lowest in energy.

Prediction of Interaction Energies, Heats of Formation, and Thermodynamic Parameters

Quantum chemical calculations are widely used to predict the energetic and thermodynamic properties of molecules. nih.govmdpi.com Methods like DFT can be employed to calculate standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies (ΔGf°). mdpi.comresearchgate.net High-accuracy composite methods or the use of isodesmic reactions—hypothetical reactions where bond types are conserved between reactants and products—can yield theoretical values that are often in close agreement with experimental data. ed.ac.ukresearchgate.net

For this compound, the standard molar enthalpy of formation has been experimentally determined and is available in the NIST Chemistry WebBook as -216.5 kcal/mol. openmopac.net Computational models would aim to reproduce this value, thereby validating the chosen theoretical method. gac.edu Once validated, these models can be used to predict other thermodynamic properties that may not be experimentally available. fiveable.mesioc-journal.cn

Table 2: Thermodynamic Properties of this compound

PropertyDescriptionValue / Typical Computational TargetSource / Method
Standard Enthalpy of Formation (ΔHf°)The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.-216.5 kcal/molExperimental (NIST Chemistry WebBook) openmopac.net
Standard Entropy (S°)A measure of the molecular disorder or randomness.Calculated via statistical mechanics from vibrational frequencies obtained by DFT.DFT (e.g., B3LYP/6-31G*) mdpi.com
Gibbs Free Energy of Formation (ΔGf°)The energy available to do useful work, indicating the spontaneity of formation.Calculated from ΔGf° = ΔHf° - TΔSf°.DFT, Isodesmic Reactions researchgate.neted.ac.uk
Heat Capacity (Cp)The amount of heat required to raise the temperature of one mole by one degree Celsius at constant pressure.Calculated from translational, rotational, and vibrational contributions.DFT/Statistical Mechanics fiveable.me

Quantum Chemical Analysis of Ether Linkage Reactivity and Bond Stability

The chemical structure of this compound contains multiple acetal functional groups (O-CH₂-O). Acetal linkages are known to be stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net The mechanism involves protonation of an ether oxygen, followed by the departure of an alcohol and the formation of a resonance-stabilized oxonium ion. researchgate.net This intermediate is the key to understanding the reactivity of the molecule. nih.gov

Quantum chemical calculations can model this entire reaction pathway. acs.org By calculating the energies of the reactant, transition state, and intermediates, chemists can determine the activation energy for the hydrolysis reaction. A lower activation energy implies a faster reaction rate. The stability of the intermediate oxonium ion is paramount; factors that stabilize this cation will accelerate hydrolysis. nih.govresearchgate.net Computational analysis can precisely quantify these effects, providing a molecular-level understanding of the compound's stability in different chemical environments. This is particularly relevant for applications where the material might be exposed to acidic catalysts. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemistry provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings. aps.orgtue.nl

Conformational Dynamics and Flexibility Analysis of Linear Polyethers

For a flexible molecule like this compound with its ten rotatable bonds, MD simulations are ideal for studying its conformational dynamics. chem960.comacs.org A simulation would track the trajectory of each atom over time (typically nanoseconds to microseconds), showing how the chain transitions between the various low-energy conformations identified by quantum calculations.

Analysis of these trajectories can reveal:

Flexibility: Quantified by the root-mean-square fluctuations (RMSF) of atomic positions.

Conformational Transition Rates: How quickly the molecule switches between different shapes.

These simulations provide a dynamic picture that is crucial for understanding the macroscopic properties of materials composed of such molecules. acs.org

Intermolecular Interactions, Solvation Behavior, and Hydrogen Bonding Networks

MD simulations are exceptionally powerful for studying how molecules interact with each other and with solvents. acs.org this compound has five oxygen atoms that can act as hydrogen bond acceptors, but it lacks any hydrogen bond donors. chem960.com

An MD simulation of this compound in water would reveal the detailed structure of its solvation shell. mdpi.comarxiv.org By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number of water molecules around the ether oxygens. acs.org Further analysis can quantify the lifetime and geometry of the hydrogen bonds formed between the ether oxygens and water. nih.govacs.org In a non-polar solvent or in a pure liquid state, the simulation would instead highlight the importance of van der Waals forces in governing the intermolecular organization. These simulations are key to predicting properties like solubility and how the molecule will behave in a mixture.

Table 3: Intermolecular Interactions of this compound Studied by MD Simulation

Interaction TypeDescriptionRelevant Simulation Analysis
Hydrogen Bonding (with protic solvents)The five ether oxygens act as hydrogen bond acceptors.Radial Distribution Functions (Oether···Hsolvent), H-bond lifetime analysis. nih.gov
Dipole-Dipole InteractionsArise from the permanent dipoles of the C-O bonds.Analysis of the total dipole moment of the simulation box. acs.org
Van der Waals ForcesWeak, non-specific attractions (London dispersion forces) that are crucial for interactions in non-polar environments and condensed phases.Calculation of interaction energies between molecules.

Simulation of Polyether Binding and Permeation at Complex Interfaces

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions of polyethers at various interfaces, such as those between water and organic solvents or between water and lipid bilayers. acs.org These simulations can reveal the conformational behavior, binding affinities, and permeation energetics of polyether chains.

Studies on poly(ethylene oxide) (PEO), a polymer structurally related to this compound, show that at a water/n-heptane interface, these polymers tend to adopt elongated conformations. acs.org When interacting with a lipid bilayer, PEO chains, being hydrophilic, tend to adsorb weakly on the surface near the lipid headgroups. acs.org The free energy barriers for permeation suggest a preference for the water phase that increases with the length of the polymer chain. acs.org

In contrast, more hydrophobic polyethers like poly(propylene oxide) (PPO) show a stronger preference for the non-polar phase, leading to different interfacial structures such as "bottle-brush" conformations at the n-heptane/water interface. acs.org PPO chains also exhibit a longer residence time within a lipid bilayer, concentrating near the tail region. acs.org These findings highlight how the hydrophobic/hydrophilic balance of a polyether dictates its behavior at complex interfaces. Such simulation methodologies could be directly applied to this compound to predict its specific interfacial properties.

Table 1: Interfacial Behavior of Polyethers from Molecular Dynamics Simulations

Polyether Type Interface Observed Conformation/Behavior Reference
Poly(ethylene oxide) (PEO) Water/n-heptane Elongated conformations acs.org
Poly(ethylene oxide) (PEO) Lipid bilayer/water Weakly adsorbed on the surface, located in the water phase acs.org
Poly(propylene oxide) (PPO) Water/n-heptane "Bottle-brush" type conformations acs.org

Semi-empirical Molecular Orbital Methods and Force Field Development for Polyether Systems

The study of large molecular systems like polymers necessitates a balance between computational accuracy and cost. Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally efficient alternative to full ab initio calculations. wikipedia.org These methods, such as MNDO, AM1, and PM3, are particularly useful for treating large molecules where more expensive methods are prohibitive. wikipedia.orguni-muenchen.de They work by neglecting certain difficult-to-calculate integrals and using parameters derived from experimental data to compensate, allowing for the inclusion of electron correlation effects. wikipedia.orgbohrium.com

The accuracy of molecular dynamics simulations, another key tool, depends heavily on the quality of the underlying force field. researchgate.netethz.ch A force field is a set of parameters that describe the potential energy of a system of atoms and molecules. For polyethers, specific force fields are required to accurately model their unique structural and dynamic properties. The development of a force field involves parameterizing bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions. nih.gov This is often a meticulous process where parameters are adjusted to reproduce data from high-level quantum mechanical calculations (like Density Functional Theory, DFT) or experimental results, such as melt density and glass transition temperatures. nih.govchemrxiv.org For example, force fields like OPLS-AA and CHARMM have been specifically parameterized for various polymers, though unique motifs found in specific classes like α-polyesters may require the development of new parameters. nih.govnasa.gov

Table 2: Common Semi-empirical Methods and Their Characteristics

Method Key Features Typical Applications Reference
MNDO (Modified Neglect of Diatomic Overlap) Based on the NDDO approximation. Parameterized to reproduce experimental heats of formation. Calculation of molecular properties for organic molecules. uni-muenchen.de
AM1 (Austin Model 1) An improved version of MNDO with modified core-repulsion functions. Geometries, heats of formation, and properties of organic molecules. uni-muenchen.de
PM3 (Parameterization Method 3) A reparameterization of AM1, often providing better results for certain systems. Widely used for a variety of organic systems. uni-muenchen.de

| Extended Hückel Method | Considers all valence electrons, not just π-electrons. Uses experimental data for parameterization. | Determining molecular structure, rotational barriers, and transition states. | libretexts.org |

Integration of Machine Learning with Quantum Chemistry for Predictive Kinetic Studies

A frontier in computational chemistry is the integration of machine learning (ML) with quantum chemistry to accelerate the prediction of chemical properties and reaction kinetics. arxiv.org ML models can be trained on large datasets generated from quantum chemical calculations, such as those from Density Functional Theory (DFT), to predict outcomes with the accuracy of the underlying theory but at a fraction of the computational cost. nih.govpharmafeatures.com

This approach is particularly powerful for studying complex phenomena like solvent effects on reaction rates or the behavior of molecules in confined environments. nih.govrsc.org For instance, ML models have been developed to predict solvation free energies of activation based solely on the chemical structures of the reactants and the solvent. nih.gov This allows for rapid high-throughput screening of solvents to optimize reaction conditions. rsc.org

In the context of polyethers, ML could be used to predict kinetic properties such as degradation rates or reactivity with other species. By training a model on a dataset of reaction barriers for various polyether fragments calculated with quantum chemistry, one could build a tool to instantly predict the kinetics for a larger, related molecule like this compound. This synergy between ML and quantum chemistry is paving the way for a more holistic and predictive understanding of chemical reactivity. arxiv.orgpharmafeatures.com

Theoretical Models for Linear Polymer and Oligomer Statistical Properties (e.g., Self-Avoiding Walks)

The statistical properties of linear polymers and oligomers, such as their size and shape in solution, can be effectively described by theoretical models. tudelft.nl One of the most fundamental and successful models is the self-avoiding walk (SAW). uni-bonn.de A SAW is a path on a lattice that does not visit the same site more than once, which captures the essential physics of a polymer chain in a good solvent where the excluded volume effect (the fact that two monomers cannot occupy the same space) is dominant. tudelft.nlresearchgate.net

The SAW model is used to understand universal conformational properties of polymers. researchgate.net Key quantitative descriptors of a polymer's size, such as the mean square end-to-end distance and the radius of gyration, can be calculated from ensembles of SAWs. tudelft.nl These properties are expected to follow scaling laws with the number of monomers, and the SAW model correctly predicts the scaling exponents. tudelft.nlroyalsocietypublishing.org

While simple in concept, enumerating all possible SAWs for a given length is computationally difficult. tudelft.nl Therefore, various computational techniques, such as Monte Carlo methods (e.g., reptation, kink-jump, and pivot algorithms), are used to generate representative samples of SAWs to study their statistical properties. uni-bonn.de The principles of the SAW model are directly applicable to oligomers like this compound to describe its probable conformations in solution.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Poly(ethylene oxide) (PEO)
Poly(propylene oxide) (PPO)
1,2-dimyristoyl-sn-glycero-3-phospatidycholine (DMPC)
n-heptane
1-octanol
Sodium dodecyl sulfate (B86663) (SDS)
1-phenyl-2-trimethylsilylacetylene (PTA)
Polylactide (PLA)

Reaction Mechanisms and Reactivity of 3,5,7,9,11 Pentaoxa Tridecane

Mechanisms of Ether Linkage Formation and Cleavage

The synthesis of linear polyethers like 3,5,7,9,11-Pentaoxa-tridecane can be achieved through several established methods, with the Williamson ether synthesis being a cornerstone. This method involves the reaction of an alkoxide with a primary alkyl halide. The formation of the ether linkages in this compound would likely proceed through a series of such nucleophilic substitution reactions.

Conversely, the cleavage of the robust ether bonds requires harsh reaction conditions, typically involving strong acids. libretexts.orgmasterorganicchemistry.com The most common method for ether cleavage is treatment with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). chemistrysteps.comlibretexts.org The reaction mechanism is dependent on the nature of the alkyl groups attached to the ether oxygen.

The cleavage proceeds via protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Following this, a nucleophilic attack by the halide ion occurs. For primary alkyl groups, as are present in the backbone of this compound, the reaction generally follows an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org In cases where a tertiary alkyl group is present, the more stable tertiary carbocation favors an S(_N)1 pathway. masterorganicchemistry.comchemistrysteps.comrsc.org

Table 1: Mechanistic Pathways for Acidic Ether Cleavage

Alkyl Substituent Predominant Mechanism Products
Primary S(_N)2 Alkyl halide and alcohol
Secondary Mixture of S(_N)1 and S(_N)2 Mixture of products
Tertiary S(_N)1 Tertiary alkyl halide and alcohol

Radical and Ionic Reaction Pathways Involving Polyethers

Polyethers can be synthesized via polymerization reactions that proceed through either radical or ionic intermediates. Radical polymerization is a fundamental process in polymer chemistry, involving initiation, propagation, and termination steps. nih.govwikipedia.org An initiator generates a free radical, which then attacks a monomer unit, creating a new radical that propagates the chain until termination occurs. youtube.comyoutube.com While more common for vinyl monomers, radical mechanisms can be involved in the crosslinking of polymers. nih.gov

Ionic polymerization, particularly anionic polymerization, is a key route to polyethers. youtube.com For instance, the ring-opening polymerization of epoxides, catalyzed by a nucleophile like an alkoxide, generates a growing polymer chain with an alkoxide end-group. youtube.com This living polymerization method allows for the synthesis of well-defined polyethers.

The structure of this compound, being a short-chain polyether, can be considered an oligoether. ontosight.ai Its degradation in certain environments, such as in the presence of high-energy radiation or certain reactive species, could involve radical pathways, leading to chain scission. Ionic pathways would be more relevant to its synthesis or acid-catalyzed degradation as described in the previous section.

Principles of Catalysis in Polyether Reactions: Design and Mechanistic Insights

Catalysis is indispensable in modern polymer chemistry, offering control over reaction rates, polymer architecture, and properties. catalysis.blognumberanalytics.com In the context of polyether synthesis, catalysts are crucial for processes like the ring-opening polymerization of cyclic ethers.

Various catalytic systems have been developed for this purpose. For example, organoaluminum initiators have shown to be versatile for the ring-opening polymerization of epoxides, leading to functional polyethers. acs.org Lewis acids are also commonly employed to activate the monomer and facilitate the polymerization process. wikipedia.org For the production of high molecular weight polyolefins, Ziegler-Natta and metallocene catalysts are industry standards, though their direct application to the synthesis of linear polyethers like this compound is less common. numberanalytics.comyoutube.com

The design of a catalyst for a specific polyether synthesis aims to achieve high activity and selectivity. acs.org Mechanistic insights into how the catalyst interacts with the monomer and the growing polymer chain are vital for optimizing the reaction and tailoring the properties of the final product. catalysis.blogacs.org

Table 2: Examples of Catalysts in Polymer Synthesis

Catalyst Type Example Application
Ziegler-Natta TiCl(_4)/AlEt(_3) Polyethylene (B3416737), Polypropylene (B1209903)
Metallocene Cp(_2)ZrCl(_2)/MAO Polyethylene
Lewis Acid AlCl(_3), TiCl(_4) Fries Rearrangement, Friedel-Crafts

Intramolecular Rearrangements and Cyclization Processes of Oligoethers

Linear oligoethers like this compound possess the potential to undergo intramolecular reactions, leading to rearrangements or the formation of cyclic structures. While specific studies on this compound are lacking, analogous reactions in similar molecules provide insight into these possibilities.

The Fries rearrangement, for example, involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgyoutube.comdoubtnut.comsigmaaldrich.com Although this specific reaction requires an aromatic ring, it demonstrates the principle of intramolecular acyl group migration. In a similar vein, the rearrangement of benzyl (B1604629) phenyl ethers has been shown to proceed via a tight ion-pair mechanism, with a high degree of intramolecularity. rsc.org

Cyclization reactions are also a possibility for flexible chain molecules. Oxidative cyclization of enol ethers can lead to the formation of tetrahydrofuran (B95107) rings. nih.gov In the context of polymer chemistry, intramolecular reactions can lead to the formation of cyclic oligomers, which can affect the properties of the bulk polymer. researchgate.net For a molecule like this compound, the formation of crown ether-like cyclic structures through a "back-biting" mechanism could be envisioned under certain catalytic conditions, although this is speculative. The acid-catalyzed cyclization of epoxides is another example of forming cyclic structures. youtube.com

Mechanistic Studies of this compound in Complex Chemical Environments

The reactivity of this compound in complex chemical environments would be a multifaceted interplay of the fundamental mechanisms discussed. In a biological system, for instance, its polyether backbone could interact with biological macromolecules, and its degradation would likely proceed via enzymatic pathways that could cleave the ether linkages. Its solubility and potential for biocompatibility make it a compound of interest in materials science and biology. ontosight.ai

In industrial settings, such as a solvent or a component in a polymer blend, its stability would be paramount. Exposure to acidic or basic conditions, high temperatures, or radical initiators could lead to degradation via the pathways outlined above. The presence of multiple ether linkages could also allow for chelation with metal ions, potentially catalyzing other reactions. Further research is necessary to fully elucidate the mechanistic pathways of this compound in such complex scenarios. ontosight.ai

Coordination Chemistry of 3,5,7,9,11 Pentaoxa Tridecane and Its Derivatives

Ligand Design Principles for Chelating Pentaoxa-tridecane Analogues

The design of chelating ligands based on the 3,5,7,9,11-pentaoxatridecane framework is guided by several key principles aimed at enhancing metal ion selectivity and complex stability. chesci.com Acyclic polyethers, often referred to as glymes, serve as the foundational structure. The five oxygen atoms in 3,5,7,9,11-pentaoxatridecane act as donor atoms, providing a coordination environment for metal cations. chem960.com

Key Design Considerations:

Chain Length and Flexibility: The length of the polyether chain is crucial. For 3,5,7,9,11-pentaoxatridecane, the ten-atom backbone (excluding terminal groups) provides sufficient flexibility for the ligand to wrap around a metal ion in a pseudocyclic manner. nih.gov This flexibility allows for the optimization of the coordination sphere to match the size and coordination number preference of the target metal cation.

Nature of Donor Atoms: While the etheric oxygen atoms are the primary coordination sites, modifying the ligand to include other donor atoms can significantly influence its binding properties. For instance, replacing terminal alkoxy groups with amide, thioamide, or amine functionalities can introduce "softer" or "harder" donor sites, thereby tuning the selectivity towards different metal ions. nih.gov For example, amide oxygens can enhance the complexation of lead ions, while thioamide sulfurs show a preference for silver ions. nih.gov

Terminal Groups: The nature of the terminal groups on the polyether chain can be modified to alter the ligand's lipophilicity and solubility, which is particularly important for applications such as liquid-liquid extraction or transport across membranes. nih.gov

Preorganization: A key concept in ligand design is preorganization, where the ligand is synthesized to have a conformation that is already suited for metal ion binding. While acyclic ligands like 3,5,7,9,11-pentaoxatridecane are inherently flexible, introducing some degree of rigidity through substituent groups can reduce the entropic penalty associated with complexation, leading to more stable complexes.

The table below illustrates how modifications to the basic pentaoxa-tridecane structure can be envisioned to target specific metal ions.

Ligand ModificationTarget Metal Ion ClassRationale
Introduction of terminal carboxylate groupsLanthanides, Alkaline Earth MetalsHard donor groups favor hard metal ions.
Replacement of terminal ethoxy with pyridyl groupsTransition Metals (e.g., Ag⁺, Cu²⁺)Nitrogen donors introduce a preference for softer metal ions.
Incorporation of a central aromatic ringEnhanced rigidity and potential for π-cation interactions.Preorganization of the ligand for more stable complex formation.

This table is illustrative and based on general principles of coordination chemistry.

Complexation with Metal Cations: Stoichiometry, Thermodynamics, and Stability Studies

The complexation of metal cations by acyclic polyethers like 3,5,7,9,11-pentaoxatridecane is an equilibrium process governed by thermodynamic factors. The stability of the resulting complexes is quantified by the stability constant (log K), which is a measure of the strength of the interaction between the ligand and the metal ion. wikipedia.orgscispace.com

Stoichiometry: Acyclic polyethers typically form 1:1 complexes with many metal cations, where one ligand molecule encapsulates one metal ion. However, depending on the relative sizes of the metal ion and the ligand cavity, as well as the experimental conditions, other stoichiometries such as 2:1 (ligand:metal) or 1:2 may be observed. The stoichiometry is often determined using methods like spectrophotometric or calorimetric titrations, where a property of the solution is monitored as the ligand-to-metal ratio is varied. nih.gov

Thermodynamics: The stability of a metal-ligand complex is determined by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to the enthalpy (ΔH) and entropy (ΔS) changes.

ΔG = ΔH - TΔS

Enthalpy (ΔH): This term reflects the energy changes associated with the breaking of solvent-metal and solvent-ligand bonds and the formation of new metal-ligand bonds. Favorable electrostatic interactions and covalent character in the metal-ligand bonds contribute to a more negative (favorable) enthalpy change.

Studies on analogous acyclic polyethers have shown that complexation is often driven by a favorable enthalpy change, although the entropy change can also be significant. nih.gov The solvent plays a crucial role, as more strongly solvating solvents will compete with the ligand for the metal ion, leading to lower stability constants. nih.gov

Stability Studies: The stability of metal complexes with ligands like 3,5,7,9,11-pentaoxatridecane is influenced by several factors:

Cation Size and Charge: The "hole-size" concept, while more rigid for cyclic ethers, is still relevant for flexible acyclic ligands. There is an optimal match between the cation size and the cavity formed by the wrapped ligand. Higher charge density on the cation generally leads to stronger electrostatic interactions and more stable complexes.

The Chelate Effect: Polydentate ligands like 3,5,7,9,11-pentaoxatridecane form more stable complexes than a corresponding number of monodentate ligands. This is primarily an entropic effect, as the binding of one polydentate ligand releases multiple solvent molecules. libretexts.org

The following table provides hypothetical stability constants (log K) for complexes of 3,5,7,9,11-pentaoxatridecane with various cations in a given solvent, illustrating the expected trends.

Metal CationIonic Radius (Å)Expected log K
Li⁺0.761.8
Na⁺1.022.5
K⁺1.382.1
Mg²⁺0.723.0
Ca²⁺1.004.2
Sr²⁺1.183.8
Ba²⁺1.353.5

Note: These values are illustrative and based on trends observed for similar acyclic polyethers. The actual values would depend on the solvent and experimental conditions.

Spectroscopic Characterization of Metal-Pentaoxa-tridecane Complexes (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of metal complexes of 3,5,7,9,11-pentaoxatridecane, providing insights into their structure, stoichiometry, and dynamics. numberanalytics.communi.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the formation and structure of these complexes in solution. nih.govresearchgate.net

¹H and ¹³C NMR: Upon complexation with a metal cation, the chemical shifts of the protons and carbon atoms of the 3,5,7,9,11-pentaoxatridecane ligand are expected to change. The protons closest to the coordinating oxygen atoms would experience the most significant shifts. The magnitude of these shifts can provide information about the binding site and the strength of the interaction. In cases of dynamic exchange between the free and complexed ligand, the observed chemical shifts will be a weighted average.

Variable Temperature NMR: This technique can be used to study the dynamics of complexation and to determine thermodynamic parameters. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to distinguish between static and dynamic systems.

NMR Titrations: By recording NMR spectra at different ligand-to-metal ratios, one can determine the stoichiometry of the complex and, in some cases, estimate the binding constant.

Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is highly effective for determining the stoichiometry of metal-ligand complexes. ESI-MS allows for the transfer of intact complex ions from solution to the gas phase. The mass-to-charge ratio (m/z) of the detected ions directly reveals the composition of the complex, for example, [Ligand + Metal]⁺. It is a valuable tool for identifying the formation of 1:1, 1:2, or 2:1 complexes.

The following table summarizes the expected spectroscopic observations upon complexation of 3,5,7,9,11-pentaoxatridecane (L) with a metal cation (M⁺).

TechniqueObservationInformation Gained
¹H NMRDownfield shift of ether protonsConfirmation of complexation, identification of binding sites.
¹³C NMRShift in carbon signals, especially those adjacent to oxygen atomsStructural information, conformational changes upon binding.
ESI-MSDetection of a peak corresponding to [L + M]⁺Confirmation of 1:1 stoichiometry of the complex.

This table presents expected outcomes based on studies of analogous acyclic polyether complexes.

Theoretical Modeling of Coordination Interactions and Binding Energetics

Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful means to investigate the coordination of metal ions by ligands like 3,5,7,9,11-pentaoxatridecane at the atomic level. nih.govescholarship.org These computational methods can predict the geometries of the metal complexes, the nature of the metal-ligand bonding, and the energetics of complex formation.

Key Areas of Investigation with Theoretical Modeling:

Geometry Optimization: DFT calculations can be used to find the most stable three-dimensional structure of the metal-pentaoxatridecane complex. This reveals how the flexible ligand wraps around the metal ion and the resulting coordination geometry (e.g., distorted octahedral, pentagonal bipyramidal).

Binding Energy Calculations: The interaction energy between the metal ion and the ligand can be calculated, providing a theoretical measure of the complex's stability. These calculated binding energies can be compared for different metal ions to predict selectivity.

Solvation Effects: The influence of the solvent on the complexation process can be modeled using implicit or explicit solvent models. This is crucial for obtaining theoretical results that are comparable to experimental data, as solvent interactions significantly impact the stability of the complexes. researchgate.net

Computational studies on similar glyme-metal ion systems have shown that the binding is primarily electrostatic, but with a non-negligible covalent component, especially for transition metal ions. The calculations can also rationalize the preference for certain coordination numbers and geometries based on the electronic configuration of the metal ion and the steric constraints of the ligand. nih.gov

The table below presents a hypothetical example of calculated binding energies for 3,5,7,9,11-pentaoxatridecane with different metal ions in the gas phase, as would be obtained from DFT calculations.

Metal CationCalculated Binding Energy (kcal/mol)
Li⁺-45.2
Na⁺-38.7
K⁺-32.1
Mg²⁺-120.5
Ca²⁺-95.8

Note: These are illustrative values based on general trends from DFT calculations on similar systems. The actual values would depend on the level of theory and basis set used.

Role of 3,5,7,9,11 Pentaoxa Tridecane in Advanced Polymer Architectures

3,5,7,9,11-Pentaoxa-tridecane as a Monomeric or Oligomeric Building Block in Polymer Synthesis

The versatility of polyurethane chemistry, for instance, allows for the integration of such oligoether diols. mdpi.com In a typical polyurethane synthesis, a diisocyanate is reacted with a diol. researchgate.net By utilizing a diol derivative of this compound, this flexible segment can be precisely introduced into the polymer backbone. The properties of the resulting polyurethane can be finely tuned by adjusting the length and chemical nature of these soft segments. mdpi.com

The incorporation of pentaoxa-tridecane moieties can lead to polymers with a range of desirable characteristics, including:

Enhanced Flexibility: The ether linkages in the pentaoxa-tridecane chain allow for significant rotational freedom, which translates to increased flexibility in the resulting polymer.

Biocompatibility: Polyethers are often biocompatible, opening up possibilities for the use of polymers containing these segments in biomedical applications such as implantable devices and drug delivery systems. ontosight.ai

Tailored Solvency: The presence of ether groups can influence the solubility of the polymer in various solvents, a critical factor in processing and application. ontosight.ai

Synthesis and Structural Characterization of Tailored Polyurethane and Polyether-based Copolymers

The synthesis of polyurethanes and polyether-based copolymers incorporating oligoether segments like this compound is a well-established yet adaptable process. For polyurethanes, the reaction typically involves the polyaddition of a diisocyanate with a macrodiol (the oligoether soft segment) and a chain extender (a short-chain diol). mdpi.comnih.gov

A common synthetic route for polyether-based block copolymers is cationic ring-opening polymerization. nih.gov In this method, cyclic ethers can be polymerized using a macroinitiator, which could be a hydroxyl-terminated derivative of this compound. This allows for the creation of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net

The structural characterization of these resulting polymers is crucial to understanding their properties and performance. A suite of analytical techniques is employed for this purpose:

Analytical Technique Information Obtained
Fourier-Transform Infrared Spectroscopy (FT-IR) Confirms the successful incorporation of the oligoether segments by identifying characteristic ether bond vibrations and the formation of urethane (B1682113) linkages. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical structure of the copolymer, including the molar ratio of the different monomer units. nih.govresearchgate.net
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's phase behavior. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. nih.govresearchgate.net

These characterization methods provide a comprehensive picture of the synthesized copolymers, ensuring that their structure and properties align with the intended design.

Influence of Oligoether Segments on Segmented Polymer Structure and Phase Behavior

In segmented copolymers like polyurethanes, the oligoether soft segments, such as those derived from this compound, play a pivotal role in determining the material's microstructure and phase behavior. These polymers are often characterized by microphase separation, where the incompatible soft and hard segments spontaneously form distinct domains. researchgate.net

The extent of this phase separation is heavily influenced by the composition and length of the oligoether soft segments. mdpi.com A higher degree of incompatibility between the flexible, non-polar oligoether segments and the rigid, polar hard segments generally leads to more pronounced phase separation. researchgate.net This, in turn, affects a wide range of material properties:

Mechanical Properties: The degree of phase separation influences the polymer's elasticity and strength. Well-defined phase separation can lead to materials that are both strong and flexible.

Thermal Properties: The glass transition temperature (Tg) of the soft segment is a key parameter that is directly related to the oligoether used. The presence of hard domains can also restrict the mobility of the soft segments, leading to a slight increase in their Tg. researchgate.net

Crystallinity: The oligoether segments can crystallize under certain conditions, which is influenced by their length and the constraints imposed by the hard segments. The presence of other, amorphous segments can hinder this crystallization. mdpi.com

The composition of the soft segments directly impacts the properties of the final polyurethane films. mdpi.com For instance, in polyurethanes containing a mix of different soft segments, the ratio of these components can be used to control the degree of crystallinity and, consequently, the mechanical properties of the material. mdpi.com

Controlled Polymerization Strategies Utilizing Pentaoxa-tridecane Moieties

To achieve a high degree of control over the architecture of polymers containing pentaoxa-tridecane moieties, controlled polymerization techniques are essential. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.

Cationic Ring-Opening Polymerization (CROP) is a prominent strategy for synthesizing polyether-based copolymers. nih.gov By using a functionalized initiator, such as a hydroxyl-terminated derivative of this compound, cyclic ethers like tetrahydrofuran (B95107) or propylene (B89431) oxide can be polymerized to form well-defined block copolymers. nih.gov This approach offers control over the length of the polyether blocks grown from the pentaoxa-tridecane core.

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that can be employed. researchgate.net A bifunctional ATRP initiator can be synthesized from a polysiloxane backbone, which can then be used to polymerize other monomers to create ABA-type triblock copolymers. researchgate.net A similar strategy could be envisioned where a derivative of this compound acts as the central "B" block, with other monomer units forming the outer "A" blocks. This would allow for the precise placement of the flexible oligoether segment within a more complex polymer architecture.

These controlled polymerization strategies are instrumental in creating tailored macromolecules where the unique properties of the pentaoxa-tridecane moiety can be fully exploited to achieve desired material performance.

Emerging Research Directions and Future Outlook in 3,5,7,9,11 Pentaoxa Tridecane Studies

Development of Novel Computational Approaches for Complex Polyether Systems

The complexity of polyether systems necessitates the development of sophisticated computational tools to predict and understand their behavior at a molecular level. nih.govoup.com Molecular dynamics (MD) simulations are crucial for explaining experimentally observed phenomena and providing insight into new macromolecular materials. nih.gov However, for many polyether systems, especially those with subtle structural changes that lead to significant differences in physical properties, traditional coarse-grained simulations are often inadequate. nih.gov

The future of polyether modeling lies in streamlined, cost-effective workflows for all-atomistic MD simulations. nih.gov These approaches use physics-based models, relying on classical mechanics and detailed energy functions to describe the bonded and non-bonded interatomic interactions that govern the polymer's conformation and movement. youtube.com Researchers are also increasingly integrating machine learning and deep learning models to analyze simulation data, predict properties, and scale up calculations beyond what is achievable with purely physics-based methods. youtube.com This hybrid approach accelerates the design and optimization of polyethers by providing more accurate predictions of their properties. youtube.com

Computational Modeling ApproachDescriptionKey Advantage
All-Atomistic Molecular Dynamics (MD) Simulates the movement of every atom in the system based on a physics-based force field. nih.govProvides high-resolution, detailed insight into molecular interactions and conformational changes. nih.gov
Free Energy Perturbation (FEP) A rigorous physics-based method for accurately calculating free energy changes resulting from small molecular modifications, such as mutations in a polymer chain. youtube.comEnables reliable prediction of how specific chemical changes will impact properties like binding affinity and stability. youtube.com
Machine Learning (ML) Models Uses algorithms trained on large datasets from experiments or simulations to predict polymer properties. youtube.comAccelerates the screening of large numbers of potential polymer structures by learning from existing data. youtube.com

Design and Synthesis of Next-Generation Functionalized Polyethers with Tunable Reactivity

The synthesis of polyethers is evolving beyond simple linear chains to complex, functionalized architectures with precisely controlled properties. A key area of development is the creation of polymers with defined monomer sequences and tunable reactivity through post-polymerization modification strategies. rsc.org For instance, researchers have developed methods to create copolyesters with alternating functional groups that can be selectively and quantitatively transformed after polymerization. rsc.org

Advanced polymerization techniques are enabling this new generation of materials. Ring-opening metathesis polymerization (ROMP) of functionalized crown ethers, for example, allows for the synthesis of polyethers with a range of molecular weights and the incorporation of specific functionalities, such as amino acids. capes.gov.br Another innovative approach involves the design of monomers that contain latent initiator sites, which can be activated for subsequent polymerizations, leading to the creation of well-defined graft and block copolymers. acs.orgresearchgate.net These methods provide pathways to materials with tailored hydrophilicity, degradability, and multi-valency, which would be difficult to achieve through traditional synthesis. rsc.orgacs.org

Advancements in Characterization Techniques for Complex Polyether Architectures

As the architectural complexity of polyethers increases, so does the need for advanced analytical techniques to accurately characterize them. bohrium.com The unique features of branched polymers, such as a high number of end groups and broad molecular weight distributions, present significant challenges for traditional analysis. bohrium.com

Mass spectrometry (MS) based techniques have become indispensable for the detailed characterization of polyether polyols and their derivatives. nih.gov Specifically, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and tandem mass spectrometry (MS/MS) provide rapid and detailed feedback on component analysis, which is crucial for optimizing reaction processes in an industrial setting. nih.govresearchgate.net For more complex architectures, combining selective chemical degradation of the polymer with MALDI analysis allows for the direct observation of the constituent oligomer distributions. cmu.edu

Furthermore, separation techniques are being coupled with advanced detectors to provide a comprehensive picture of polymer architecture. chromatographyonline.com Size exclusion chromatography (SEC) combined with light scattering, viscometer, and refractive index detectors is a powerful tool for determining not just molecular weight, but also structural properties like the radius of gyration (Rg) and hydrodynamic radius (Rh). chromatographyonline.com For highly complex branched materials, alternative methods like field flow fractionation (FFF) are also being employed. bohrium.com

Characterization TechniqueInformation ProvidedApplication in Polyether Analysis
MALDI-Tandem Mass Spectrometry (MS/MS) Detailed component analysis, fragmentation patterns, and structural information of oligomers. nih.govresearchgate.netUsed for rapid characterization of polyether polyols and for guiding the optimization of synthesis processes. nih.gov
Size Exclusion Chromatography (SEC) with Advanced Detectors Molecular weight distribution, radius of gyration (Rg), hydrodynamic radius (Rh), and intrinsic viscosity. chromatographyonline.comElucidates the size, conformation, and architecture of complex and branched polyethers in solution. bohrium.comchromatographyonline.com
Selective Chemical Degradation + MALDI Molecular weight distribution of constituent soft blocks within a larger copolymer. cmu.eduAllows for the characterization of polyether segments that have been incorporated into more complex structures like polyurethanes. cmu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of chemical structure, end-groups, and degree of branching. bohrium.comcmu.eduProvides fundamental structural verification and helps quantify architectural features. bohrium.com

Sustainable Synthesis and Green Chemistry Principles in Oligoether Production

The chemical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. nih.govyoutube.com In oligoether and polyether production, this translates to using renewable feedstocks, improving energy efficiency, and designing safer chemical processes. encyclopedia.pub

A significant advancement is the utilization of carbon dioxide (CO2) as a chemical feedstock. semanticscholar.org The synthesis of polyethercarbonate polyols from CO2 is now being performed on an industrial scale. semanticscholar.orgrsc.org Life cycle assessments have shown that producing polyols with a 20 wt% CO2 content can reduce greenhouse gas (GHG) emissions by 11-19% and lower the dependence on fossil resources by 13-16% compared to conventional polyether polyol production. semanticscholar.orgrsc.org

Another key strategy is the replacement of petroleum-based polyols with those derived from renewable resources like vegetable oils (e.g., palm, soybean, castor oil) and other forms of biomass. numberanalytics.comutm.my These bio-based polyols can be used to synthesize materials like polyurethanes with enhanced biodegradability. utm.my The development of efficient catalytic systems, including enzymes and earth-abundant metal catalysts, is crucial for converting these renewable feedstocks into monomers and polymers, further aligning the production process with green chemistry principles. numberanalytics.commdpi.com

Exploration of New Chemical Transformations and Reaction Discovery for Pentaoxa-tridecane

Research into new chemical reactions for polyethers is unlocking novel functionalities and applications. A major area of discovery is post-polymerization modification, which allows for the precise introduction of functional groups onto a pre-existing polymer backbone. nih.gov

One groundbreaking development is the organocatalytic C-H functionalization of poly(ethylene oxide) (PEO), a classic polyether. nih.gov This method allows for the direct modification of the polymer backbone, introducing structurally diverse molecules. A key achievement of this approach is the installation of acetal (B89532) units into the PEO chain, which imparts pH-sensitive degradability to the otherwise stable polymer. nih.gov This creates a pathway for applications such as the controlled delivery of molecular cargo. nih.gov

Other versatile conjugation chemistries are also being employed. For example, vinyl ether-functionalized polymers can serve as scaffolds for multiple post-polymerization modifications through reactions like thiol-ene "click" reactions, acetalization, and thio-acetalization. acs.org These efficient and selective reactions enable the creation of complex, tailor-made polymeric systems with advanced functions, starting from relatively simple polyether structures. rsc.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.